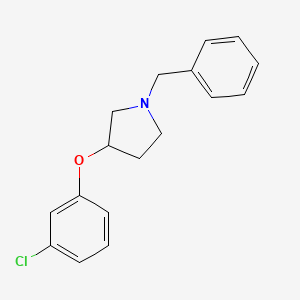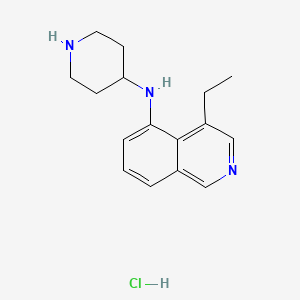
Benzoyltriazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyltriazol is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and has found broad applications in drug discovery, organic synthesis, polymer chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyltriazol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click chemistry” approach. This reaction is highly regioselective and yields the desired triazole with high efficiency. The reaction conditions generally include the use of copper(I) iodide as a catalyst, along with a base such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow synthesis techniques. These methods use copper-on-charcoal as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions: Benzoyltriazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Benzoyltriazol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and fluorescent imaging studies.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Mechanism of Action
The mechanism of action of Benzoyltriazol involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are involved in neurotransmission . The compound’s strong dipole moment and hydrogen bonding ability facilitate these interactions .
Comparison with Similar Compounds
1,2,4-Triazole: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
1,3,4-Triazole: Known for its antifungal and anticancer properties.
Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals
Uniqueness: Benzoyltriazol is unique due to its specific structural features, such as the benzoyl group attached to the triazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials science applications .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
phenyl(2H-triazol-4-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |
InChI Key |
SANQECZWBCESOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonamide, N-[4-acetyl-2-[(2,4-difluorophenyl)thio]phenyl]-](/img/structure/B8602731.png)


![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide](/img/structure/B8602754.png)
![(1Z)-N'-Cyano-5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidamide](/img/structure/B8602760.png)

![2-Chloro-5,7-dimethylpyrazolo [1,5-a]pyrimidine](/img/structure/B8602778.png)






